tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a 2-methoxybenzamido group. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperidine-1-carboxylate as the starting material.
Acylation: The piperidine-1-carboxylate undergoes acylation with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine:
- Utilized in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxybenzamido)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydroxybenzamido)piperidine-1-carboxylate
- tert-Butyl 4-(2-chlorobenzamido)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-[(2-methoxybenzoyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-13(10-12-20)19-16(21)14-7-5-6-8-15(14)23-4/h5-8,13H,9-12H2,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXVARRBJTUANS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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